6-Methoxy-2-methylpyridin-3-amine
Overview
Description
“6-Methoxy-2-methylpyridin-3-amine” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is typically stored in a dark place under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of “6-Methoxy-2-methylpyridin-3-amine” involves a mixture of 2-chloro-6-methoxypyridine and aqueous methanamine . The mixture is heated at 170°C in a sealed tube for 7 hours .
Molecular Structure Analysis
The InChI code for “6-Methoxy-2-methylpyridin-3-amine” is 1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3
. The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .
Physical And Chemical Properties Analysis
“6-Methoxy-2-methylpyridin-3-amine” has a density of 1.1±0.1 g/cm3 . Its boiling point is 260.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.1±0.3 cm3 .
Scientific Research Applications
Synthesis and Antimicrobial Activity 6-Methoxy-2-methylpyridin-3-amine is utilized in the synthesis of antimicrobial and anticoccidial agents. For instance, its derivatives demonstrated significant activity as coccidiostats, providing protection against Eimeria tenella in chickens (Georgiadis, 1976).
Catalysis and Organic Reactions The compound has been involved in studies related to catalytic reactions. For example, it is used in nitrobenzene reduction catalyzed by soluble carbonylrhodium complexes (Bartolinp et al., 2007). Additionally, it plays a role in the intramolecular catalytic addition of amines to alkynes (Müller, 1998).
Structural and Physicochemical Studies Investigations into the structural and physicochemical properties of derivatives of 6-Methoxy-2-methylpyridin-3-amine have been conducted. These studies include exploring tautomerism and protonation sites, which are crucial for understanding molecular interactions and properties (Wróblewska et al., 2006), (Böck et al., 2021).
Electrochemistry and Conjugated Complexes Research involving 6-Methoxy-2-methylpyridin-3-amine also extends to the field of electrochemistry. Studies on terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes with various substituents, including methoxy and methyl groups, shed light on their electrochemical behavior and electronic coupling (Li et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBGEPFAZKPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437814 | |
Record name | 6-Methoxy-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylpyridin-3-amine | |
CAS RN |
52090-56-9 | |
Record name | 6-Methoxy-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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